molecular formula C13H10Cl2N2O B5767151 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide

2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide

Cat. No. B5767151
M. Wt: 281.13 g/mol
InChI Key: VLDZQLGBALTOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide, also known as CPCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPCA is a pyridine-based amide that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are responsible for pain and inflammation. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide also inhibits the activity of lipoxygenase, another enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its selective inhibition of COX-2. However, 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide, including its potential use in combination therapy for cancer treatment, its use as a neuroprotective agent for neurological disorders, and its potential use in the development of new analgesic and anti-inflammatory drugs. Further studies are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide in humans and to optimize its synthesis for large-scale production.
Conclusion
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide is a promising chemical compound that has potential therapeutic applications in the fields of pain management, inflammation, epilepsy, and cancer treatment. Its selective inhibition of COX-2 and lipoxygenase makes it a valuable tool for studying the mechanisms of pain and inflammation. Further research is needed to determine its safety and efficacy in humans and to explore its potential in combination therapy and neuroprotection.

Synthesis Methods

2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide can be synthesized through various methods, including the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-chloroaniline and acetic anhydride. Another method involves the reaction of 4-chloroaniline with 2-(4-chlorophenyl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. These methods have been optimized for high yield and purity of 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anticonvulsant agent. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-3-1-9(2-4-10)7-13(18)17-12-8-11(15)5-6-16-12/h1-6,8H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDZQLGBALTOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NC=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-chlorophenyl)-N-(4-chloropyridin-2-yl)acetamide

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